molecular formula C15H29NO2S B13201371 tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate

tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate

Cat. No.: B13201371
M. Wt: 287.5 g/mol
InChI Key: IHFLMFNRIQUIEP-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate (CAS: 2060041-08-7) is a carbamate derivative featuring a six-carbon hexyl chain with a cyclobutylsulfanyl substituent at the terminal position and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis as an intermediate for constructing bioactive molecules, particularly in medicinal chemistry and materials science. The cyclobutylsulfanyl group confers unique steric and electronic properties, distinguishing it from analogous compounds with linear or aromatic substituents .

Properties

Molecular Formula

C15H29NO2S

Molecular Weight

287.5 g/mol

IUPAC Name

tert-butyl N-(6-cyclobutylsulfanylhexyl)carbamate

InChI

InChI=1S/C15H29NO2S/c1-15(2,3)18-14(17)16-11-6-4-5-7-12-19-13-9-8-10-13/h13H,4-12H2,1-3H3,(H,16,17)

InChI Key

IHFLMFNRIQUIEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCSC1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with 6-(cyclobutylsulfanyl)hexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate involves the cleavage of the carbamate group to release the active amine. This process can be catalyzed by enzymes such as esterases or amidases in biological systems. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Cyclobutylsulfanyl derivatives exhibit higher logP values than ethyl or allyl analogs due to the cyclic hydrocarbon’s compact hydrophobicity, enhancing membrane permeability in drug candidates .
  • Reactivity : Allylsulfanyl derivatives (e.g., CAS 2059933-97-8) are more reactive in thiol-ene click reactions, whereas cyclobutylsulfanyl groups are inert under similar conditions, favoring stability in prolonged syntheses .

Functional Group Comparisons

Carbamate vs. Ureido Derivatives

tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate () replaces the sulfanyl group with a 3-fluorophenyl ureido moiety. This substitution increases hydrogen-bonding capacity and aromatic π-π interactions, enhancing binding affinity to biological targets like kinase enzymes. However, the ureido group reduces metabolic stability compared to sulfanyl analogs due to susceptibility to enzymatic hydrolysis .

Complex Heterocyclic Derivatives

tert-Butyl (6-(3-(tert-butyl)-6-(dodecylcarbamoyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)hexyl)carbamate () incorporates a tetrahydropyrimidinone ring, significantly altering solubility and hydrogen-bonding profiles. The dodecylcarbamoyl chain enhances hydrophobicity, making this derivative suitable for lipid nanoparticle formulations, unlike the cyclobutylsulfanyl analog’s intermediate role .

Biological Activity

The compound tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate (CAS No. 2060041-08-7) is a member of the carbamate class, characterized by a tert-butyl group and a cyclobutylsulfanyl moiety attached to a hexyl chain. Understanding its biological activity is crucial for potential therapeutic applications, particularly in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₂₉NO₂S
  • Molecular Weight : 287.46 g/mol

Structural Features

The structural configuration of this compound includes:

  • A tert-butyl group , known for its steric hindrance and influence on reactivity.
  • A cyclobutylsulfanyl group , which may enhance biological interactions due to its unique ring structure.

General Biological Properties

Carbamates are known for various biological activities, including:

  • Antimicrobial properties : Compounds with sulfanyl groups often exhibit antibacterial and antifungal activities.
  • Anti-inflammatory effects : Similar carbamate derivatives have shown promising anti-inflammatory activity in vivo, suggesting potential therapeutic roles .

The biological activity of this compound may involve:

  • Membrane Interaction : The lipophilicity imparted by the cyclobutylsulfanyl moiety could enhance the compound's ability to penetrate biological membranes, affecting cellular processes.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, potentially leading to therapeutic effects against diseases .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics . The mechanism involved depolarization of the bacterial cytoplasmic membrane, indicating a potential pathway for the antibacterial action of this compound.
  • Anti-inflammatory Studies :
    • Research on related carbamates revealed their effectiveness in reducing inflammation in animal models. For instance, compounds were tested using the carrageenan-induced rat paw edema model, showing inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberUnique FeaturesBiological Activity
tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate2059966-78-6Ethyl instead of cyclobutylAntimicrobial
tert-Butyl N-[6-(methylamino)hexyl]carbamate76179868Methylamino groupAnti-inflammatory
tert-Butyl (4-methylpiperidin-4-yl)carbamate163271-08-7Piperidine ringAntibacterial

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